2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Description

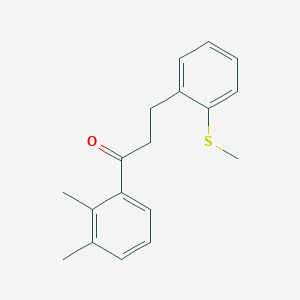

2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a thiomethyl (-SCH₃) group at the ortho position of the phenyl ring and methyl groups at the 2' and 3' positions of the adjacent aromatic ring (Fig. 1). Its molecular formula is C₁₉H₂₀OS, with a molecular weight of 296.43 g/mol. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis due to its structural versatility. The thiomethyl group enhances electron density and steric bulk, influencing reactivity in cross-coupling and oxidation reactions .

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-7-6-9-16(14(13)2)17(19)12-11-15-8-4-5-10-18(15)20-3/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQSBAQDOWOVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644325 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-72-8 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with 2,3-dimethylacetophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can interact with biological macromolecules, potentially leading to the inhibition of certain enzymes or receptors. The propiophenone structure may also play a role in its biological activity by interacting with cellular pathways involved in oxidative stress or apoptosis.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Structural Insights :

- Electron-Donating Effects : The thiomethyl group in the target compound increases electron density at the phenyl ring compared to chloro-substituted analogues, enhancing nucleophilic aromatic substitution reactivity .

Reactivity and Catalytic Performance

a. α-Functionalization Reactions: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide. The target compound’s thiomethyl group may stabilize transition states via sulfur-mediated interactions, though yields are typically lower (e.g., 0.59 mmol for propiophenone vs. ~0.40–0.50 mmol for bulky derivatives) due to steric constraints .

b. Enzymatic Oxidation: In ssnBVMO-catalyzed oxidation, propiophenone converts to phenyl propanoate (95% conversion).

c. Catalytic Amination: Steric hindrance significantly impacts amination yields. For example, propiophenone achieves 20% conversion to amines over Au/TiO₂, while bulkier analogues (e.g., 2',3'-dimethyl derivatives) show <10% yield under identical conditions .

Physical Properties and Stability

- Inclusion Complexation: Propiophenone forms stable inclusion complexes with Cd-based sponges (e.g., 4 molecules per unit cell in sponge 2). Thiomethyl-substituted derivatives may exhibit weaker host-guest interactions due to sulfur’s larger atomic radius, reducing encapsulation efficiency .

- Thermal Stability: Methyl and thiomethyl groups enhance thermal stability compared to unsubstituted propiophenone, as evidenced by higher melting points in analogues like 2',5'-dichloro derivatives (mp: ~120–130°C vs. 48°C for propiophenone) .

Biological Activity

2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the propiophenone family. Its unique structural features, including the presence of thiomethyl and dimethyl groups, confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the compound's biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 281.4 g/mol. The structural characteristics include:

- Thiomethyl group : Enhances reactivity and potential interactions with biological targets.

- Dimethyl groups : Influence steric and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. The thiomethyl group can undergo metabolic transformations, leading to reactive intermediates that interact with cellular components.

- Protein-Ligand Interactions : Studies indicate that this compound can bind to proteins, affecting their function and stability. This interaction profile is critical for understanding its pharmacological potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell growth and survival.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on various targets, including proteases and kinases. Results demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in diseases where these enzymes play a critical role.

Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiomethyl and dimethyl groups | Enhanced reactivity; potential for diverse interactions |

| 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone | Additional thiomethyl group | Similar reactivity but different binding profiles |

| 2'-Cyano-3-(2-thiomethylphenyl)propiophenone | Cyano group | Different mechanism of action due to cyano presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.